molecular formula C16H17ClN2O2 B5060968 N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea

N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea

Cat. No. B5060968
M. Wt: 304.77 g/mol
InChI Key: RAZGSKVNVWFQGQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea, also known as CPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical drug. CPEB is a urea derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea is not fully understood, but studies have suggested that it may act through multiple pathways. N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been found to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has also been shown to activate AMP-activated protein kinase, which plays a crucial role in regulating glucose metabolism and insulin sensitivity. Furthermore, N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been found to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory effects. Studies have shown that N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea inhibits the growth of cancer cells and induces apoptosis by regulating the expression of various genes involved in cell growth and proliferation. N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has also been found to regulate glucose metabolism and improve insulin sensitivity, leading to its potential application in the treatment of diabetes. Additionally, N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been shown to reduce the production of inflammatory cytokines, suggesting its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has several advantages for lab experiments, including its high purity and stability. However, N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea also has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea, including its potential application in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea and to optimize its pharmacological properties. Furthermore, studies on the toxicity and safety of N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea are necessary for its potential use as a pharmaceutical drug.
Conclusion:
In conclusion, N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea is a urea derivative that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical drug. N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea and to optimize its pharmacological properties for its potential use as a pharmaceutical drug.

Synthesis Methods

N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea can be synthesized through various methods, including the reaction of 3-chloroaniline with ethoxybenzaldehyde followed by the reaction with urea. Another method involves the reaction of 3-chloroaniline with ethoxybenzyl isocyanate followed by the reaction with urea. Both methods have been reported to yield high purity N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea.

Scientific Research Applications

N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. Studies have shown that N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has also been found to have anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. Additionally, N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[(2-ethoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-2-21-15-9-4-3-6-12(15)11-18-16(20)19-14-8-5-7-13(17)10-14/h3-10H,2,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZGSKVNVWFQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(2-ethoxybenzyl)urea

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